3-(3H-diazirin-3-yl)propanoic acid
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Overview
Description
3H-Diazirine-3-propanoic acid is a chemical compound with the molecular formula C4H6N2O2 and a molecular weight of 114.1 g/mol . It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is known for its photo-reactive properties, making it useful in various scientific applications.
Mechanism of Action
Target of Action
It is known that this compound is used as achemical probe in biological studies . When appended to a ligand or pharmacophore, it allows for UV light-induced covalent modification of a biological target .
Mode of Action
3-(3H-diazirin-3-yl)propanoic acid is a trifunctional building block that contains a light-activated diazirine, an alkyne tag, and a carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target . This interaction with its targets leads to changes that can be studied for downstream applications via the alkyne tag .
Biochemical Pathways
It is used in chemical biology experiments to discover optimal probes . Therefore, the affected pathways and their downstream effects would depend on the specific ligand or pharmacophore to which the compound is appended.
Pharmacokinetics
As a research compound, it is primarily used in vitro for chemical biology experiments
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological target being studied. As a chemical probe, it allows for the study of protein-protein interactions and protein-ligand interactions . The UV light-induced covalent modification of the target can provide valuable insights into the function and behavior of the target in a biological context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity is dependent on UV light exposure . Additionally, factors such as temperature, pH, and the presence of other biological molecules could potentially influence its action.
Biochemical Analysis
Biochemical Properties
The 3-(3H-diazirin-3-yl)propanoic acid is a light-activated compound . When exposed to ultraviolet light, it undergoes a photochemical reaction . This property makes it a valuable tool in biochemical studies, particularly in the investigation of protein-protein and protein-ligand interactions . The specific enzymes, proteins, and other biomolecules that this compound interacts with are not mentioned in the available resources.
Cellular Effects
Given its role as a photo-crosslinking agent, it can be inferred that it may influence cell function by forming covalent bonds with cellular biomolecules upon UV light activation .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation under UV light. The compound can form covalent bonds with nearby biomolecules upon UV light activation . This allows it to create a ‘snapshot’ of the molecular interactions at the moment of irradiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Diazirine-3-propanoic acid typically involves the formation of the diazirine ring followed by the introduction of the propanoic acid moiety. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of 3H-Diazirine-3-propanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3H-Diazirine-3-propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other nitrogen-containing functional groups.
Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other nitrogen-containing compounds .
Scientific Research Applications
3H-Diazirine-3-propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a photo-crosslinking agent in the synthesis of complex molecules.
Biology: The compound is employed in photoaffinity labeling to study protein interactions and identify binding sites.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: The compound finds applications in the production of advanced materials and chemical probes
Comparison with Similar Compounds
Similar Compounds
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Similar in structure but with a methyl group attached to the diazirine ring.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Contains an additional but-3-yn-1-yl group.
3H-Diazirine-3,3-dipropanoic acid: Features two propanoic acid groups attached to the diazirine ring
Uniqueness
3H-Diazirine-3-propanoic acid is unique due to its specific structure, which allows for efficient photo-crosslinking and the formation of stable covalent bonds with target molecules. This makes it particularly valuable in applications requiring precise molecular interactions and labeling .
Properties
IUPAC Name |
3-(3H-diazirin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-4(8)2-1-3-5-6-3/h3H,1-2H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTAAFAABLOIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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